methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Overview
Description
Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound with the molecular formula C21H20O5. This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit antimicrobial activity , suggesting that their targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
It can be inferred from related studies that coumarin derivatives may interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interfere with essential biochemical pathways in bacteria, such as dna replication or protein synthesis .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that it may lead to the death of bacterial cells or the inhibition of their growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate}: Similar structure but with a propanoate group instead of a benzoate group.
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Similar core structure with different substituents.
Uniqueness
Methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-13(2)20(22)26-19-14(3)18(10-9-17(12)19)25-11-15-5-7-16(8-6-15)21(23)24-4/h5-10H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMWIRKOXWBTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.